Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate
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Overview
Description
Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction conditions include:
Reactants: Azide and alkyne
Catalyst: Copper(I) iodide or copper sulfate with sodium ascorbate
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the triazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide
Major Products Formed:
Oxidation: Formation of triazole N-oxides
Reduction: Formation of dihydrotriazoles
Substitution: Formation of substituted triazoles with various functional groups
Scientific Research Applications
Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, π-π stacking, and other non-covalent interactions. The compound’s effects on biological pathways depend on its specific structure and the nature of the target molecules.
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
1,2,3-Triazole Derivatives: Compounds with variations in the substituents on the triazole ring, leading to different chemical and biological properties.
Uniqueness: Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
918407-83-7 |
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Molecular Formula |
C8H9N3O4 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
dimethyl 2-(triazol-1-yl)but-2-enedioate |
InChI |
InChI=1S/C8H9N3O4/c1-14-7(12)5-6(8(13)15-2)11-4-3-9-10-11/h3-5H,1-2H3 |
InChI Key |
YBEPIDZRLBHEAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)N1C=CN=N1 |
Origin of Product |
United States |
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